N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide
Description
The compound N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide is a structurally complex oxalamide derivative featuring a benzyl-substituted piperazine ring and a thiophen-2-yl moiety. Its core structure comprises an oxalamide bridge (N1–C(=O)–C(=O)–N2) linking two distinct pharmacophoric groups: a benzyl group at the N1 position and a propan-2-yl chain at N2, which is further substituted with a 4-benzylpiperazine and a thiophen-2-yl ring.
Properties
IUPAC Name |
N-benzyl-N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2S/c1-21(29-27(33)26(32)28-19-22-9-4-2-5-10-22)25(24-13-8-18-34-24)31-16-14-30(15-17-31)20-23-11-6-3-7-12-23/h2-13,18,21,25H,14-17,19-20H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIUCZJMQKAQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C24H30N4O2S
- Molecular Weight : 430.59 g/mol
The compound consists of a benzyl group, a piperazine moiety, and a thiophene ring, which contribute to its pharmacological properties.
This compound primarily acts as a selective inhibitor of certain enzymes and receptors involved in neurotransmission and cellular signaling pathways. Its interaction with these molecular targets can modulate various physiological responses, including:
- Neurotransmitter Receptor Modulation : It may influence serotonin and dopamine receptors, impacting mood and behavior.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
In a study conducted on rodents, this compound was administered to evaluate its antidepressant properties. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.
Case Study 2: Antitumor Efficacy
A series of in vitro experiments assessed the compound's effects on various cancer cell lines, including breast and colon cancer. The findings revealed that treatment with the compound led to a marked decrease in cell viability and induced apoptosis in treated cells. These results highlight its potential as an anticancer therapeutic.
Table 2: In Vitro Antitumor Activity
Scientific Research Applications
The applications of N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide in scientific research are varied, spanning chemistry, biology, and medicine. This compound, which has a molecular weight of 506.7 g/mol and the molecular formula C28H34N4O3S, is also known under the IUPAC name N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[(4-methoxyphenyl)methyl]oxamide.
Scientific Research Applications
This compound is used in diverse scientific fields:
- Chemistry As a building block in the synthesis of complex molecules.
- Biology For studies on interactions with biological targets, like receptors and enzymes.
- Medicine For potential therapeutic effects related to neurological and psychiatric disorders.
Chemical Properties and Reactions
The synthesis of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE involves several steps:
- Formation of the Piperazine Intermediate: Benzyl chloride reacts with piperazine in the presence of a base like sodium hydroxide to synthesize the piperazine ring.
- Introduction of the Thiophene Ring: A coupling reaction, often palladium-catalyzed, introduces the thiophene ring using a thiophene derivative.
- Formation of the Final Compound: The intermediate reacts with 4-methoxybenzyl chloride in the presence of a base to yield the desired compound.
This compound can undergo several chemical reactions:
- Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid to form sulfoxides or sulfones.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the piperazine ring to form secondary amines.
- Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to substitute the benzyl group with other functional groups.
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations
N1 Substituent: The target compound’s benzyl group at N1 contrasts with the 4-isopropylphenyl group in CAS 946355-34-6 and the thiophen-2-ylmethyl group in CAS 1049569-67-6 .
Piperazine Modifications: The 4-benzylpiperazine in the target compound differs from 4-methylpiperazine (CAS 946355-34-6) and 4-(4-methoxyphenyl)piperazine (CAS 1049569-67-6) .
Thiophene Position :
- The thiophen-2-yl group in the target compound is shared with CAS 1049569-67-6 and 863017-75-8 , whereas CAS 946355-34-6 uses thiophen-3-yl . Thiophene orientation influences π-π stacking and electronic interactions; 2-yl substitution is more common in bioactive compounds targeting aromatic receptors.
Backbone Chain :
- The propan-2-yl chain in the target compound and CAS 863017-75-8 introduces a chiral center, which may influence stereoselective binding. In contrast, shorter ethyl chains in CAS 946355-34-6 and 1049569-67-6 reduce conformational flexibility.
Hypothetical Implications
- Receptor Binding : The 4-benzylpiperazine may interact with hydrophobic receptor pockets, while the thiophen-2-yl group could engage in sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals contacts) .
- Synthetic Complexity : The propan-2-yl backbone with two bulky substituents (piperazine and thiophene) may pose challenges in stereoselective synthesis, unlike simpler ethyl-linked analogs .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction steps require optimization?
The primary synthetic route involves a multi-step condensation strategy. For example, the benzylpiperazine and thiophen-2-ylpropan-2-ylamine precursors are coupled via oxalamide formation using ethyl oxalyl chloride under inert conditions . Key challenges include:
- Low yields in the final coupling step (reported 30–45% in early methods), often due to steric hindrance from the branched propan-2-yl group.
- Regioselectivity issues during thiophene substitution. Optimization strategies include using Lewis acids (e.g., ZnCl₂) to direct reactivity or microwave-assisted synthesis to enhance efficiency.
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what signals are critical?
- ¹H NMR : Prioritize signals for the oxalamide NH protons (δ 8.2–8.5 ppm, split due to restricted rotation) and the thiophen-2-yl aromatic protons (δ 7.2–7.4 ppm, doublet-of-doublets) .
- HRMS : Confirm the molecular ion peak (m/z calculated for C₂₉H₃₃N₅O₂S: 523.2352) and fragmentation patterns (e.g., loss of benzylpiperazine, m/z 280.1234).
Q. What purification challenges arise, and which solvent systems improve crystallization?
- Recrystallization challenges : The compound’s lipophilic nature complicates solvent selection. A DMSO/water (2:1) mixture is effective for initial crystallization, while reverse-phase column chromatography (C18 silica, MeOH/H₂O gradient) resolves diastereomeric impurities .
- Yield loss : Repeated column runs may degrade the compound; flash chromatography with ethyl acetate/hexane (3:7) minimizes degradation.
Q. How should researchers design initial pharmacological screening assays?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
- Receptor binding : Screen for histamine H1/H4 receptor affinity via competitive radioligand assays (³H-mepyramine for H1, ³H-JNJ7777120 for H4) .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
- Catalytic optimization : Replace traditional EDCI/HOBt coupling with Pd-mediated Buchwald-Hartwig amidation, improving yields to ~60% .
- Solvent effects : Use DMF with 10% LiCl to stabilize intermediates and reduce byproduct formation.
Q. What strategies resolve crystallographic disorder in X-ray diffraction studies?
Q. How does modifying the benzylpiperazine moiety impact receptor binding in SAR studies?
- Substituent effects : Replacing the benzyl group with 4-fluorobenzyl increases H4 receptor affinity (IC₅₀ from 120 nM to 45 nM) but reduces H1 selectivity.
- Methodology : Synthesize analogs via reductive amination, then validate binding via SPR (surface plasmon resonance) with immobilized receptor extracellular domains .
Q. How to resolve contradictions between in vitro potency and cellular activity?
- Solubility testing : Measure kinetic solubility in PBS (pH 7.4) to rule out false negatives. If <10 µM, use DMSO vehicles ≤0.1%.
- Off-target profiling : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify metabolic instability .
Q. What considerations are critical for HPLC-UV quantification in biological matrices?
- Column selection : Use a C8 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/0.1% formic acid (65:35) for baseline separation.
- Validation : Ensure linearity (R² > 0.998) across 0.1–50 µg/mL, LOD ≤ 0.05 µg/mL, and recovery >85% in spiked plasma samples.
Q. How can computational studies inform dual H1/H4 receptor targeting?
- Docking protocols : Use AutoDock Vina to model the compound’s interaction with H1 (PDB: 6DDF) and H4 (homology model) receptors. Prioritize poses with hydrogen bonds to Glu5.46 (H1) and Asp3.32 (H4).
- MD simulations : Conduct 100-ns simulations in GROMACS to assess binding stability; calculate RMSD (<2.0 Å) and ligand-protein interaction fingerprints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
